molecular formula C30H50N7O10P B12571024 L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine CAS No. 189827-01-8

L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine

Cat. No.: B12571024
CAS No.: 189827-01-8
M. Wt: 699.7 g/mol
InChI Key: ZWFVVZTVAQKACW-GFGQVAFXSA-N
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Description

L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine is a complex peptide compound composed of six amino acids: lysine, phenylalanine, threonine, proline, and two additional lysine residues. This compound is notable for its inclusion of a phosphono group attached to the threonine residue, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The peptide can be reduced to alter its structure and properties.

    Substitution: The phosphono group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Phosphorus oxychloride, thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while substitution reactions involving the phosphono group can produce various phosphonate esters.

Scientific Research Applications

L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological systems, allowing the peptide to modulate phosphorylation-dependent signaling pathways. Additionally, the peptide can bind to proteins and alter their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: Another peptide with a phosphono group, used as a STAT3 inhibitor.

    Poly(ɛ-L-lysine): A homopolymer of lysine with antimicrobial properties.

Uniqueness

L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of a phosphono group, which imparts distinct chemical and biological properties. Its ability to participate in phosphorylation-dependent processes and its potential therapeutic applications set it apart from other peptides.

Properties

CAS No.

189827-01-8

Molecular Formula

C30H50N7O10P

Molecular Weight

699.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C30H50N7O10P/c1-19(47-48(44,45)46)25(29(41)37-17-9-14-24(37)28(40)34-22(30(42)43)13-6-8-16-32)36-27(39)23(18-20-10-3-2-4-11-20)35-26(38)21(33)12-5-7-15-31/h2-4,10-11,19,21-25H,5-9,12-18,31-33H2,1H3,(H,34,40)(H,35,38)(H,36,39)(H,42,43)(H2,44,45,46)/t19-,21+,22+,23+,24+,25+/m1/s1

InChI Key

ZWFVVZTVAQKACW-GFGQVAFXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)N)OP(=O)(O)O

Origin of Product

United States

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